(1,2-Dimethyl-1H-indol-5-yl)methanol
Description
(1,2-Dimethyl-1H-indol-5-yl)methanol is a substituted indole derivative characterized by a hydroxylmethyl (-CH2OH) group at the 5-position and methyl groups at the 1- and 2-positions of the indole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive hydroxyl group and aromatic indole scaffold.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1,2-dimethylindol-5-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-8-5-10-6-9(7-13)3-4-11(10)12(8)2/h3-6,13H,7H2,1-2H3 |
InChI Key |
FZZLLKXVKDNIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Functional Group Analysis
- Hydroxyl vs. Ester/Acid Groups: The hydroxyl group in this compound provides hydrogen-bonding capacity, which is absent in its acetate ester analog ().
- Urea/Thiourea Linkages : Urea derivatives () exhibit dual hydrogen-bonding capacity, while thiourea () introduces sulfur-mediated interactions, such as disulfide bond formation or metal chelation .
Steric and Electronic Effects
- The methylene bridge in the benzamide derivative () adds flexibility, which may influence conformational stability during receptor binding .
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